Bis(2-ethylhexyl)adipate-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

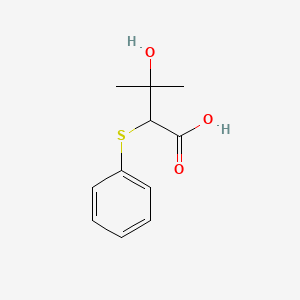

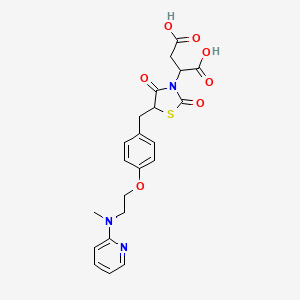

Bis(2-ethylhexyl)adipate-d8, also known as Bis(2-ethylhexyl) phthalate (DEHP), is an ester of adipic acid and 2-ethylhexanol . It is primarily used as a plasticizer in plastic technology to impart flexibility to rigid polymers . It is also an indirect food additive formed due to contact of adhesives with polymers .

Synthesis Analysis

The synthesis of Bis(2-ethylhexyl)adipate-d8 involves the esterification of adipic acid . This process has been described in a laboratory experiment suitable for graduate students, which involves following the progress of the reaction with simple acid/base titration enabling measurement of the acid number . The reaction mixture is left at room temperature overnight, and the second session starts the next day with a second AN measurement .Molecular Structure Analysis

The molecular formula of Bis(2-ethylhexyl)adipate-d8 is C22H40O4-2 . It has a molecular weight of 368.5 g/mol . The IUPAC name for this compound is 2,2-bis(2-ethylhexyl)hexanedioate .Chemical Reactions Analysis

As an ester, Bis(2-ethylhexyl)adipate-d8 reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .Physical And Chemical Properties Analysis

Bis(2-ethylhexyl)adipate-d8 is a colorless to straw-colored liquid with a mild odor . It has a molecular weight of 368.5 g/mol . It has a topological polar surface area of 80.3 Ų . It is insoluble in water .Wissenschaftliche Forschungsanwendungen

Food Product Analysis

Nerín, Gancedo, and Cacho (1992) developed a method for extracting bis(2-ethylhexyl) adipate (DEHA), a plasticizer, from high-fat foods like cheese. This method, involving an ultrasonic bath and hexane, simplifies the analysis of DEHA migration into foods (Nerín, Gancedo, & Cacho, 1992).

Environmental and Health Impact

- Huff (1982) highlights DEHA's use in various consumer products and its dispersion in polymers. DEHA's potential health and environmental impacts, despite its widespread use, necessitate further study (Huff, 1982).

- Boran and Terzi (2017) investigated DEHA's toxic effects on zebrafish larvae, finding concentration-dependent DNA damage and changes in stress-related genes, indicating potential ecological risks (Boran & Terzi, 2017).

Material Science Applications

- Liu et al. (2021) synthesized oleate plasticizers as greener alternatives to DEHA in poly(vinyl chloride), offering environmental benefits and improved cold resistance (Liu et al., 2021).

- Barnabé et al. (2008) found significant quantities of DEHA and its biodegradation products in a large urban sewage treatment plant. This highlights the challenges in removing these plasticizers from wastewater and their environmental persistence (Barnabé et al., 2008).

Analytical Chemistry Applications

- Tu, Garza, and Coté (2019) developed a surface-enhanced Raman spectroscopy-based sensor for detecting trace DEHP, another phthalate, demonstrating the importance of sensitive analytical methods for monitoring similar compounds (Tu, Garza, & Coté, 2019).

Toxicology and Health Safety

- A study on carcinogenesis in rats and mice by di(2-ethylhexyl)adipate revealed species-specific responses, emphasizing the need for careful evaluation of plasticizers in health studies (National Toxicology Program technical report series, 1982).

Safety And Hazards

Zukünftige Richtungen

Bis(2-ethylhexyl)adipate-d8 is used as a plasticizer in the preparation of various polymers . Recently, new alternative plasticizers have been launched on the market to overcome restrictions imposed on bis-2-ethylhexyl phthalate (DEHP), one of the major phthalates used worldwide . Adipic acid esters exhibit lower viscosities than phthalates and other plasticizers and are also used as plasticizers, mainly in food contact applications .

Eigenschaften

CAS-Nummer |

1214718-98-5 |

|---|---|

Produktname |

Bis(2-ethylhexyl)adipate-d8 |

Molekularformel |

C22H42O4 |

Molekulargewicht |

378.623 |

IUPAC-Name |

bis(2-ethylhexyl) 2,2,3,3,4,4,5,5-octadeuteriohexanedioate |

InChI |

InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3/i11D2,12D2,15D2,16D2 |

InChI-Schlüssel |

SAOKZLXYCUGLFA-QSIDXAOLSA-N |

SMILES |

CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC |

Synonyme |

Hexanedioic Acid Bis(2-ethylhexyl)-d8 Ester; ADO-d8; ADO (Lubricating Oil)-d8; Adimoll DO-d8; Adipol 2EH-d8; Arlamol DO-d8; Bisoflex DOA-d8; Crodamol DOA-d8; DOA-d8; Dermol DOA-d8; Di(2-ethylhexyl) Adipate-d8; Diacizer DOA-d8; Diethylhexyl Adipate-d8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B580273.png)

![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)

![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B580287.png)